3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-
CAS No.: 72939-67-4
Cat. No.: VC18457760
Molecular Formula: C20H24ClN7O4
Molecular Weight: 461.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72939-67-4 |
|---|---|
| Molecular Formula | C20H24ClN7O4 |
| Molecular Weight | 461.9 g/mol |
| IUPAC Name | 6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C20H24ClN7O4/c1-13-15(12-22)20(24-7-4-10-32-9-3-2-8-29)25-19(23)18(13)27-26-17-6-5-14(28(30)31)11-16(17)21/h5-6,11,29H,2-4,7-10H2,1H3,(H3,23,24,25) |
| Standard InChI Key | VFCJEFOSAGTGOU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N)NCCCOCCCCO)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has a molecular formula of C₁₉H₂₁ClN₈O₄ and a molecular weight of 461.9 g/mol . Its structure combines a pyridinecarbonitrile core with multiple functional groups:
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A 6-amino substituent at position 6.
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A 5-[(2-chloro-4-nitrophenyl)azo] group at position 5.
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A 2-[[3-(4-hydroxybutoxy)propyl]amino] chain at position 2.
Synonyms and Registry Information
Key synonyms include:
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72939-67-4 (CAS Registry Number)
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EINECS 277-113-9
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6-Amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile .
The compound was first registered in 2005 and last modified in 2025, indicating ongoing research or industrial relevance .
Synthesis and Production
Catalytic Ammoxidation Strategies
While no direct synthesis data exists for this compound, analogous pyridinecarbonitrile derivatives are synthesized via ammoxidation reactions. For example, 3-cyanopyridine is produced by reacting 3-methylpyridine with ammonia and air at 365–370°C using fixed-bed reactors and catalysts, achieving molar yields >90% . This method’s efficiency suggests potential parallels in synthesizing the target compound, albeit with modifications to accommodate its complex substituents.
Table 1: Key Parameters for Pyridinecarbonitrile Synthesis
| Parameter | Value |
|---|---|
| Reactants | 3-Methylpyridine, NH₃, Air |
| Temperature | 365–370°C |
| Catalyst Volume | 8 m³ |
| Molar Yield (Product) | 90–92.5% |
| Product Purity | ≥99.9% |
Functionalization Steps
The compound’s synthesis likely involves:
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Azo Coupling: Introducing the 2-chloro-4-nitrophenyl diazenyl group via diazotization and coupling reactions.
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Alkoxylation: Attaching the 3-(4-hydroxybutoxy)propylamino chain through nucleophilic substitution.
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Methylation: Adding the methyl group at position 4 under controlled alkylation conditions.
Physicochemical Properties
Thermal and Physical Data
Though direct measurements are unavailable, analogous compounds like 3-cyanopyridine exhibit:
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Vapor Pressure: 0.296 mm Hg at 25°C .
The target compound’s bulkier structure may elevate its melting point and reduce volatility.
Solubility and Reactivity
The presence of polar groups (e.g., -NH₂, -OH, -NO₂) suggests solubility in polar solvents like DMSO or ethanol. The azo group (-N=N-) confers photochemical reactivity, potentially enabling applications in dyes or sensors .
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